Product packaging for O-Toluic acid-d7(Cat. No.:CAS No. 207742-73-2)

O-Toluic acid-d7

Cat. No.: B586214
CAS No.: 207742-73-2
M. Wt: 143.19 g/mol
InChI Key: ZWLPBLYKEWSWPD-AAYPNNLASA-N
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Description

Significance of Deuterium (B1214612) Isotopic Substitution in Chemical Sciences

Deuterium isotopic substitution, the replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful tool in the chemical and biomedical sciences. clearsynth.comthalesnano.com This seemingly subtle structural modification can have profound effects on the physical and chemical properties of a molecule, providing researchers with unique insights into reaction mechanisms, metabolic pathways, and molecular structures. ajchem-a.comunam.mx

One of the most significant consequences of deuterium substitution is the kinetic isotope effect (KIE). libretexts.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it. unam.mxrsc.org This difference in bond strength can lead to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of a reaction. libretexts.org By comparing the reaction rates of a deuterated and non-deuterated compound, chemists can elucidate reaction mechanisms and identify rate-limiting steps. thalesnano.comlibretexts.org

Furthermore, deuterium's heavier mass makes it an excellent tracer in various analytical techniques. clearsynth.com In mass spectrometry, the mass difference between the deuterated and non-deuterated compounds allows for their easy differentiation and quantification, making deuterated compounds ideal as internal standards for improving the accuracy of measurements. thalesnano.com In nuclear magnetic resonance (NMR) spectroscopy, the distinct magnetic properties of deuterium aid in chemical structure determination and the study of protein-ligand interactions. clearsynth.comthalesnano.com Deuterium-labeled compounds are also invaluable in metabolic studies, enabling researchers to trace the absorption, distribution, metabolism, and excretion of drugs and other xenobiotics within a biological system. clearsynth.com

Overview of O-Toluic-D7 Acid as a Model Deuterated System

O-Toluic-D7 acid is a deuterated derivative of o-toluic acid, where all seven hydrogen atoms—four on the aromatic ring and three on the methyl group—have been replaced by deuterium atoms. This compound serves as an excellent model system for demonstrating the principles and applications of deuterium isotopic substitution. Its chemical formula is C₈HD₇O₂, and it has a molecular weight of approximately 143.19 g/mol . scbt.com

The utility of O-Toluic-D7 acid in research stems from its status as a stable isotope-labeled analog of o-toluic acid. coompo.compharmaffiliates.com It is primarily used as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of its non-deuterated counterpart, o-toluic acid, and other related metabolites. medchemexpress.comoup.com O-toluic acid itself is a metabolite of xylene and is of interest in toxicology and environmental science. oup.com The use of O-Toluic-D7 acid as an internal standard corrects for any loss of the analyte during sample preparation and analysis, leading to more reliable and precise measurements. oup.com

Beyond its role as an internal standard, the study of O-Toluic-D7 acid and similar deuterated molecules contributes to a deeper understanding of the kinetic isotope effect and its influence on chemical reactions and metabolic processes. The well-defined structure of O-Toluic-D7 acid, with deuterium atoms at specific positions, allows for detailed investigations into how isotopic substitution affects molecular behavior.

Detailed Research Findings

Chemical and Physical Properties of O-Toluic-D7 Acid

PropertyValue
CAS Number 207742-73-2 scbt.com
Molecular Formula C₈HD₇O₂ scbt.com
Molecular Weight 143.19 g/mol scbt.com
Synonyms 6-(Methyl-D3)-benzoic-2,3,4,5-D4 Acid scbt.com
Physical Description White Solid coompo.com
Purity ≥98% coompo.com
Solubility Chloroform, Dichloromethane, DMSO coompo.com
Storage Stored at 2-8°C, protected from air and light coompo.com

Properties of Non-Deuterated o-Toluic Acid for Comparison

PropertyValue
CAS Number 118-90-1
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Melting Point 107–108°C
Boiling Point 258–260°C
Density 1.098 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B586214 O-Toluic acid-d7 CAS No. 207742-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLPBLYKEWSWPD-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746068
Record name 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207742-73-2
Record name 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207742-73-2
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Synthetic Methodologies for O Toluic D7 Acid and Precursors

Strategies for Deuteration of Aromatic Carboxylic Acids

The introduction of deuterium (B1214612) atoms into the molecular structure of o-toluic acid can be achieved through several methods, primarily involving hydrogen-deuterium (H/D) exchange reactions. These processes can be broadly categorized into catalytic and acid-catalyzed approaches.

Catalytic Deuterium Exchange Processes

Catalytic H/D exchange reactions offer a versatile and efficient means of incorporating deuterium into aromatic systems. These methods typically employ transition metal catalysts to facilitate the exchange between the C-H bonds of the substrate and a deuterium source, most commonly deuterium oxide (D₂O).

Palladium-based catalysts are frequently utilized for the ortho-deuteration of aromatic carboxylic acids. researchgate.net The process involves the coordination of the carboxylic acid group to the metal center, which directs the C-H activation at the ortho position. The use of a palladium(0) complex in conjunction with a carboxylic acid co-catalyst in the presence of D₂O has been shown to enable the synthesis of highly deuterated organic compounds through sequential H/D scrambling. nih.gov While this method is effective, it can sometimes require costly catalysts or the use of hazardous reagents like deuterium gas (D₂). nih.govsnnu.edu.cn

Other transition metals, such as rhodium and iridium, have also been employed to catalyze the deuteration of aromatic carboxylic acids. researchgate.net For instance, a cationic rhodium(III) catalyst has been shown to effectively catalyze the H/D exchange on various carboxylic acid substrates using D₂O as both the deuterium source and the solvent, often with low catalyst loadings. researchgate.net Platinum catalysts, such as platinum on carbon (Pt/C), are also effective for H/D exchange reactions, though they may require harsher reaction conditions. uni-rostock.de

A newer approach involves the use of photoredox catalysis, which employs visible light and an organic photocatalyst to drive a radical-based H/D exchange with D₂O. This method can achieve high levels of deuteration at both the methyl and aromatic positions without the need for metal catalysts.

Catalytic Deuteration Method Catalyst Deuterium Source Typical Conditions Deuterium Incorporation Reference
Palladium-Catalyzed ExchangePd(0) complex/Benzoic acidD₂OVariesHigh nih.gov
Rhodium-Catalyzed ExchangeCationic Rh(III) complexD₂OLow catalyst loadingGood to excellent researchgate.net
Platinum-Catalyzed ExchangePt/CD₂OElevated temperaturesHigh uni-rostock.de
Photoredox-Catalyzed ExchangeEosin (B541160) Y (photocatalyst)D₂OVisible light, rt>90% (methyl & aromatic)

Acid-Catalyzed Deuterium Exchange Approaches

Acid-catalyzed deuterium exchange provides a classical yet effective method for deuterating aromatic compounds. This approach typically involves heating the substrate in the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated hydrochloric acid (DCl), with D₂O often serving as the deuterium reservoir. uni-rostock.degoogle.com

In this process, the strong acid protonates (or in this case, "deuteronates") the aromatic ring, forming a sigma complex intermediate. The subsequent loss of a proton (or deuteron) allows for the exchange of hydrogen atoms on the ring with deuterium atoms from the solvent. For o-toluic acid, deuteration is expected to occur preferentially at the positions ortho and para to the activating methyl group. It has been reported that using concentrated deuterated acids like D₂SO₄ can achieve 70-80% deuterium incorporation at the ortho and para positions of the aromatic ring. However, a significant drawback of this method is the potential for side reactions, such as sulfonation or decomposition of the starting material, especially under harsh conditions. uni-rostock.de

Parameter Value
Acid CatalystD₂SO₄ (98%)
Temperature100–150°C
Duration6–12 hours
Deuterium Incorporation70–80% (ortho/para)

Precursor Synthesis Routes to o-Toluic Acid

The synthesis of the non-deuterated precursor, o-toluic acid, is a well-established area of organic chemistry with several reliable methods available. The choice of method often depends on the desired scale, available starting materials, and cost considerations.

Oxidation of o-Xylene (B151617) Derivatives

The oxidation of the methyl group of o-xylene is a direct and common route to o-toluic acid. Various oxidizing agents and conditions have been reported for this transformation.

A widely used laboratory method involves the oxidation of o-xylene with dilute nitric acid under reflux. umanitoba.caorgsyn.org This procedure can provide good yields, with one report citing a 60% yield after refluxing for 55 hours. umanitoba.ca Another common laboratory oxidant is potassium permanganate (B83412) (KMnO₄).

For industrial-scale production, the liquid-phase air oxidation of o-xylene using a heavy metal catalyst, such as cobalt naphthenate or manganese salts, is a prevalent method. researchgate.netgoogle.com This process is typically carried out at elevated temperatures and pressures. google.com For instance, using a cobalt naphthenate catalyst at 130°C and 0.25 MPa pressure for 5 hours can yield 43.2 wt% of o-toluic acid. researchgate.net Another study using a mixed manganese, cobalt, and lead p-aminobenzoate catalyst on silica (B1680970) gel reported a 29.8% yield with oxygen and a 20.5% yield with air. ijcce.ac.ir

Oxidation Method Oxidizing Agent/Catalyst Yield Reference
Nitric Acid OxidationDilute HNO₃60% umanitoba.ca
Air OxidationCobalt Naphthenate43.2 wt% researchgate.net
Oxygen OxidationMn, Co, Pb p-aminobenzoates/SiO₂29.8% ijcce.ac.ir
Air OxidationMn, Co, Pb p-aminobenzoates/SiO₂20.5% ijcce.ac.ir

Grignard Reagent-Based Carboxylation Methods

The carboxylation of a Grignard reagent is a classic and reliable method for the synthesis of carboxylic acids. In the case of o-toluic acid, the process begins with the formation of o-tolylmagnesium bromide from the reaction of o-bromotoluene with magnesium metal in an anhydrous ether solvent. umanitoba.camnstate.edu

The resulting Grignard reagent is then reacted with solid carbon dioxide (dry ice), which acts as the electrophile. umanitoba.caart-xy.com Subsequent acidification of the intermediate magnesium carboxylate salt with a strong aqueous acid yields o-toluic acid. mnstate.eduart-xy.com This method is known for its good yields on a laboratory scale, with reports of 53-62% based on the starting o-bromotoluene. umanitoba.ca It is crucial to maintain anhydrous conditions throughout the formation and reaction of the Grignard reagent to prevent its premature quenching by protic solvents like water. mnstate.edu

Reactants Key Steps Yield Reference
o-Bromotoluene, Mg, CO₂1. Formation of Grignard reagent2. Carboxylation with dry ice3. Acidic workup53-62% umanitoba.ca

Nitrile Hydrolysis Pathways

The hydrolysis of o-tolunitrile (B42240) offers another efficient route to o-toluic acid. This method involves the conversion of the nitrile functional group into a carboxylic acid, typically under acidic or basic conditions.

A common and high-yielding procedure involves heating o-tolunitrile with 75% sulfuric acid. orgsyn.orgorgsyn.org The reaction is typically carried out at temperatures between 150-190°C. orgsyn.orgorgsyn.org This method has been reported to produce o-toluic acid in excellent yields, ranging from 80-89%. orgsyn.orgorgsyn.org The initial product of the hydrolysis is the amide, which is then further hydrolyzed to the carboxylic acid under the reaction conditions. orgsyn.org

Reactant Reagent Temperature Yield Reference
o-Tolunitrile75% H₂SO₄150-190°C80-89% orgsyn.orgorgsyn.org

Advanced Synthetic Approaches and Challenges in Deuteration

The synthesis of O-Toluic-D7 acid involves the introduction of seven deuterium atoms into the o-toluic acid molecule, targeting both the aromatic ring and the methyl group. While traditional methods like acid-catalyzed exchange exist, advanced synthetic approaches are continuously being developed to improve efficiency, selectivity, and scalability. These modern techniques, however, come with their own set of challenges.

Advanced synthetic methodologies are moving towards more efficient and selective processes. One such method is photoredox-catalyzed deuteration , which utilizes visible light and an organic photocatalyst, such as eosin Y, to facilitate a radical-based hydrogen-deuterium (H/D) exchange with deuterium oxide (D₂O). This approach can achieve high deuteration levels (>90%) at both the methyl and aromatic positions without the need for metal catalysts. The mechanism involves the formation of a radical intermediate that is stabilized by resonance, allowing for selective deuterium incorporation.

Another significant advancement is the development of flow synthesis methods using microwave technology . tn-sanso.co.jp Conventional batch synthesis for deuterated aromatic compounds often suffers from limitations in production scale, long reaction times due to inefficient heating and cooling, and complex processing steps. tn-sanso.co.jp Flow-type microwave reactors offer a solution by providing highly efficient heating, which can reduce power consumption and shorten reaction times. tn-sanso.co.jp This technology has been shown to enhance reaction efficiency and throughput for the synthesis of deuterated aromatic compounds via H-D exchange with D₂O over a platinum on alumina (B75360) catalyst. tn-sanso.co.jp

Transition metal catalysis remains a cornerstone of deuteration, with ongoing research into more effective and selective catalysts. unam.mxsnnu.edu.cn Iridium complexes, for example, have been shown to catalyze H/D exchange in arenes. unam.mx Palladium-based catalysts are also widely used; however, platinum catalysts often show a higher tendency for deuterating aromatic positions, whereas palladium catalysts may favor aliphatic sites. researchgate.net For carboxylic acids specifically, palladium-catalyzed ortho-deuteration using D₂O as the deuterium source has been developed without the need for a ligand. thieme-connect.com

Despite these advancements, significant challenges in the deuteration of o-toluic acid persist. A primary challenge is achieving regioselectivity —the ability to selectively deuterate either the aromatic ring or the methyl group. Catalytic hydrogen-deuterium exchange with transition metals like platinum or palladium can facilitate H/D exchange in both positions. However, controlling the extent of deuteration at each site can be difficult. For instance, some methods may achieve over 85% deuteration at the methyl group but require prolonged reaction times. Acid-catalyzed exchange using concentrated deuterated acids (e.g., D₂SO₄) tends to favor deuteration at the ortho and para positions of the aromatic ring, but carries the risk of decarboxylation upon overexposure.

Furthermore, the reactivity of the substrate itself can be a challenge. For example, in palladium-catalyzed ortho-deuteration of aromatic carboxylic acids, para- and ortho-substituted benzoic acids have demonstrated unusually lower reactivity compared to their meta-substituted counterparts, necessitating higher reaction temperatures. thieme-connect.com The development of catalysts that are tolerant of various functional groups and can operate under mild conditions is an ongoing area of research. snnu.edu.cnchinesechemsoc.org Achieving high isotopic purity often requires multiple reaction cycles or extensive purification, adding to the complexity and cost of the synthesis. unam.mx

Method Catalyst/Reagent Deuterium Source Advantages Challenges & Limitations Deuteration Level
Photoredox Catalysis Eosin Y (or other organic photocatalysts)D₂OMetal-free, high efficiency for both aromatic and methyl positions. Radical side reactions, scalability may be an issue.>90%
Catalytic H-D Exchange Platinum, Palladium resolvemass.caD₂O or D₂Well-established, can target both ring and methyl group. achieving regioselectivity, prolonged reaction times, catalyst cost. unam.mx>85% (methyl group)
Acid-Catalyzed Exchange Concentrated D₂SO₄ D₂SO₄Preferential deuteration of the aromatic ring. Risk of decarboxylation, harsh conditions. 70-80% (aromatic ring)
Flow Synthesis Platinum on AluminaD₂OImproved throughput, higher reaction and heating efficiency, reduced power consumption. tn-sanso.co.jpInitial setup cost, optimization of flow parameters required.Not specified
Ligand-Free Pd-Catalysis Palladium catalystD₂OSpecific for ortho-deuteration of the carboxylic acid. thieme-connect.comLower reactivity for ortho- and para-substituted acids, requires high temperatures. thieme-connect.comGood to excellent

Advanced Spectroscopic and Analytical Applications

Utility in Mass Spectrometry-Based Research

The primary application of O-Toluic-D7 acid in mass spectrometry lies in its use as an internal standard for quantitative analysis and its role in improving data quality. medchemexpress.com

Applications as an Internal Standard in Quantitative Analysis

O-Toluic-D7 acid is widely employed as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. chem960.com Internal standards are crucial for correcting the variability inherent in analytical procedures, such as sample preparation and instrument response.

The key advantages of using a stable isotope-labeled compound like O-Toluic-D7 acid as an internal standard are:

Similar Chemical and Physical Properties: It exhibits nearly identical chemical and physical characteristics to its non-deuterated counterpart, o-toluic acid. This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation, leading to more accurate quantification.

Distinct Mass-to-Charge Ratio: Despite its similarities, O-Toluic-D7 acid has a higher molecular weight (143.19 g/mol ) compared to o-toluic acid (136.15 g/mol ). medchemexpress.com This mass difference allows for clear differentiation between the analyte and the internal standard in the mass spectrometer, preventing signal overlap.

Minimization of Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal by other components in the sample, can be a significant source of error in quantitative analysis. Because the internal standard and analyte co-elute and experience similar matrix effects, their ratio remains constant, leading to more reliable results.

A typical workflow for using O-Toluic-D7 acid as an internal standard involves adding a known amount to each sample and calibration standard. By plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration, a calibration curve is constructed, which is then used to determine the concentration of the analyte in unknown samples.

Role in Mass Spectral Deconvolution and Signal Enhancement

The use of deuterated standards like O-Toluic-D7 acid can aid in the deconvolution of complex mass spectra. In instances where multiple compounds have similar fragmentation patterns, the distinct mass shift of the deuterated standard helps to identify and isolate the spectral signals of the target analyte. This is particularly useful in the analysis of complex mixtures, such as environmental or biological samples.

Isotopic Effects in Vibrational and Magnetic Resonance Spectroscopy

The substitution of hydrogen with deuterium (B1214612) in O-Toluic-D7 acid leads to observable isotopic effects that are leveraged in various spectroscopic techniques to gain deeper insights into molecular structure, dynamics, and reaction mechanisms.

Investigations of Kinetic Isotope Effects (KIEs)

The difference in mass between hydrogen and deuterium can lead to changes in the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning more energy is required to break it. ajchem-a.com This often results in a slower reaction rate when a C-H bond cleavage is the rate-determining step.

By comparing the reaction rates of o-toluic acid and O-Toluic-D7 acid, researchers can determine the KIE and gain valuable information about the reaction mechanism. cdlib.org A significant KIE suggests that the cleavage of a bond to the labeled hydrogen is involved in the rate-limiting step of the reaction. nih.gov This technique is a powerful tool for studying enzymatic reactions and other complex chemical transformations. nih.gov

Deuterium Labeling in Advanced Nuclear Magnetic Resonance (NMR) Structural Elucidation

Deuterium labeling is a valuable technique in Nuclear Magnetic Resonance (NMR) spectroscopy for simplifying complex spectra and aiding in structural elucidation. magritek.com Since deuterium has a different gyromagnetic ratio and is NMR-inactive under typical ¹H NMR conditions, replacing protons with deuterium effectively removes their signals from the proton spectrum. magritek.com

In the context of O-Toluic-D7 acid, acquiring a ¹H NMR spectrum would result in a significantly simplified spectrum compared to its non-deuterated analog, helping to assign the remaining proton signals. Conversely, ²H (deuterium) NMR can be used to directly observe the deuterated positions within the molecule. magritek.com This can be particularly useful for tracing metabolic pathways or understanding the site-specific incorporation of the molecule in biological systems. magritek.com

Vibrational Spectroscopy for Deuteration Confirmation and Conformational Studies

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to the masses of the atoms involved in molecular vibrations. The increased mass of deuterium compared to hydrogen leads to a predictable shift to lower frequencies (a redshift) for the vibrational modes involving the C-D bonds compared to the C-H bonds. ajchem-a.com

This isotopic shift provides a clear spectroscopic signature to confirm the successful deuteration of the molecule. For example, the C-H stretching vibrations in aromatic and methyl groups of o-toluic acid would appear at different, lower frequencies for the C-D stretches in O-Toluic-D7 acid. ajchem-a.com

Furthermore, detailed analysis of the vibrational spectra can provide information about the conformational structure of the molecule. Isotopic substitution can subtly alter molecular geometry and intermolecular interactions, such as hydrogen bonding, which can be probed by vibrational spectroscopy. ajchem-a.commdpi.com

Interactive Data Table: Spectroscopic and Physical Properties

Propertyo-Toluic AcidO-Toluic-D7 Acid
Molecular Formula C₈H₈O₂C₈HD₇O₂
Molecular Weight ( g/mol ) 136.15143.19
CAS Number 118-90-1207742-73-2
¹H NMR Complex spectrum with multiple proton signalsSimplified spectrum
²H NMR No signalSignals corresponding to deuterated positions
FTIR C-H Stretch (cm⁻¹) ~2850-3000Absent or significantly shifted
FTIR C-D Stretch (cm⁻¹) AbsentPresent at lower frequencies
FTIR C=O Stretch (cm⁻¹) ~1700~1700

Chromatographic Method Development with Deuterated Analogs

The development of robust and reliable chromatographic methods is fundamental for the accurate quantification of analytes in complex matrices. In this context, stable isotope-labeled internal standards are the gold standard, particularly for mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). chromforum.orgtexilajournal.com O-Toluic-D7 acid, as the deuterated analog of o-toluic acid, serves as an ideal internal standard for the quantification of its non-deuterated counterpart, a significant xenobiotic metabolite. medchemexpress.com

The primary advantage of using a deuterated analog like O-Toluic-D7 acid is its near-identical chemical and physical properties to the analyte, o-toluic acid. researchgate.net This similarity ensures that both compounds behave almost identically during sample preparation steps—such as extraction, derivatization, and cleanup—and during chromatographic separation. chromforum.org Consequently, any loss of analyte during sample workup or variations in instrument response (e.g., ion suppression or enhancement in the MS source) can be effectively corrected. texilajournal.comwuxiapptec.com The analyte-to-internal standard peak area ratio is used for quantification, which significantly enhances the accuracy, precision, and reliability of the method. wuxiapptec.com

In a typical method, a known quantity of O-Toluic-D7 acid is spiked into all samples, calibration standards, and quality controls at the beginning of the sample preparation process. chromforum.org Because the mass spectrometer can differentiate between the deuterated standard and the non-deuterated analyte based on their mass-to-charge (m/z) ratio, their signals are measured independently despite co-eluting chromatographically. chromforum.org

Research Findings:

A gas chromatography-mass spectrometry (GC-MS) method using isotope dilution was developed for the trace analysis of xylene metabolites, including p-toluic acid (an isomer of o-toluic acid), in biological tissues. oup.com In this study, biosynthesized toluic acid-d7 (TA-d7) was used as the internal standard. oup.com The tissue samples were homogenized, extracted with ethyl acetate, and derivatized via trimethylsilylation before injection into the GC-MS system. oup.com Quantification was achieved by monitoring characteristic ion pairs for the analyte and its corresponding deuterated internal standard. oup.com The principles of this GC-MS method are directly applicable to LC-MS/MS method development.

For liquid chromatography, the separation of toluic acid isomers and related impurities has been demonstrated on C18 reversed-phase columns. researchgate.net A study on the purification of biosynthesized deuterated xylene metabolites utilized high-performance liquid chromatography (HPLC). oup.com The separation was achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer. oup.com This demonstrates the feasibility of separating toluic acid from other metabolites, a critical step in method development.

Below are data tables illustrating typical parameters that would be established during the development of a chromatographic method using O-Toluic-D7 acid as an internal standard.

Table 1: Illustrative LC-MS/MS Method Parameters

This table presents a hypothetical but representative set of parameters for an LC-MS/MS method for the quantification of o-toluic acid.

Parameter Condition
Chromatography
LC System High-Performance Liquid Chromatography (HPLC)
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.7
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Analyte Retention Time ~5.8 min
Internal Standard RT ~5.8 min
Mass Spectrometry
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Monitored Transition o-Toluic Acid: m/z 135.1 → 91.1
Monitored Transition O-Toluic-D7 Acid: m/z 142.1 → 97.1

Table 2: Research Data on Chromatographic Separation and Mass Analysis

This table is based on published research involving the analysis of toluic acid and the use of its deuterated analog as an internal standard. oup.com

Compound Analysis Technique Chromatographic Details Mass Spectrometry Ions (m/z)
p-Toluic Acid GC-MS (after derivatization) Trimethylsilyl (TMS) derivative [M]⁺ and [M-15]⁺
Toluic Acid-d7 GC-MS (after derivatization) Co-elutes with non-labeled analog [M]⁺ and [M-15]⁺ (mass shifted)
p-Toluic Acid HPLC (for purification) C18 column; Gradient: 5% to 25% Acetonitrile in 10mM Formic Acid buffer Not Applicable (UV Detection)

| Retention Time | HPLC (for purification) | Approximate retention time of 15.0-16.0 minutes under specified conditions. | Not Applicable |

These tables underscore the critical role of O-Toluic-D7 acid in modern analytical chemistry. By enabling highly precise and accurate quantification, it facilitates reliable data in fields ranging from toxicology and environmental monitoring to pharmacokinetic studies.

Mechanistic Elucidation and Pathway Tracing Studies

Elucidation of Organic Reaction Mechanisms

The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can influence reaction rates, a phenomenon known as the kinetic isotope effect. rsc.org This effect, along with the ability to track the deuterium (B1214612) atoms, provides valuable insights into reaction mechanisms.

Deuterium labeling is a well-established technique for tracking the movement and rearrangement of atoms during a chemical reaction. rsc.orgmdpi.com In the context of O-Toluic-D7 acid, the deuterium atoms on both the aromatic ring and the methyl group serve as markers. By analyzing the distribution of deuterium in the products of a reaction involving O-Toluic-D7 acid, chemists can deduce the specific bonds that are broken and formed, and the pathways through which intermediates are transformed. mdpi.com For instance, deuterium-labelling experiments are crucial in understanding cascade reactions, such as the Rh-catalyzed coupling of benzoic acids and electrophilic alkenes, by revealing the reversibility of certain steps like protonation. mdpi.com

The transformation of aromatic compounds is a cornerstone of organic chemistry. O-Toluic-D7 acid is employed to study various reactions such as oxidation, reduction, and substitution on the aromatic ring. For example, in ruthenium-catalyzed coupling reactions, deuterium labeling with D₂O can indicate whether the initial metalation of the aromatic ring is a reversible process. mdpi.com The presence of deuterium in specific positions of the resulting products provides direct evidence of the reaction pathway and the intermediates involved. mdpi.com

Tracing Atomic Rearrangements via Deuterium Incorporation

Investigation of Biochemical and Xenobiotic Metabolism in Model Systems

Understanding how foreign compounds (xenobiotics) are metabolized by living organisms is crucial in fields like pharmacology and toxicology. altex.orgnih.govnih.gov O-Toluic-D7 acid serves as a stable isotope-labeled internal standard and tracer to investigate the metabolic fate of o-toluic acid and related aromatic compounds. medchemexpress.commedchemexpress.com

In vitro studies using systems like human liver microsomes, and experiments in non-human biological models, utilize O-Toluic-D7 acid to trace metabolic pathways. altex.org The deuterated compound is introduced into the system, and its subsequent metabolites are identified and quantified using techniques like mass spectrometry. nih.gov This allows researchers to map the enzymatic pathways responsible for the biotransformation of the parent compound. The distinct mass of the deuterated metabolites makes them easily distinguishable from their non-deuterated counterparts, enabling precise quantification and pathway analysis. informaticsjournals.co.in

System Application of O-Toluic-D7 Acid Key Findings
Human Liver MicrosomesTracing metabolic fate of aromatic compounds. Elucidation of enzymatic pathways involved in toluene (B28343) metabolism.
Non-Human Biological SystemsAssessing bioavailability and metabolism rates. Serves as a reliable marker for drug metabolism studies.

This table summarizes the application of O-Toluic-D7 acid in in vitro and non-human biological systems for metabolic fate tracing.

The breakdown of aromatic metabolites is a key area of biochemical research. O-Toluic acid itself is a metabolite of xenobiotics like o-xylene (B151617). researchgate.netuni-konstanz.de By using O-Toluic-D7 acid, scientists can follow the degradation of this specific metabolite through subsequent biochemical reactions. In studies of anaerobic degradation of o-xylene by microbial cultures, deuterated o-xylene leads to the formation of deuterated o-toluic acid, confirming its role as an intermediate in the degradation pathway. researchgate.netuni-konstanz.de

Metabolic Fate Tracing in In Vitro and Non-Human Biological Systems

Environmental Degradation Pathway Research

The fate of chemical compounds in the environment is of significant concern. Isotope-labeled compounds like O-Toluic-D7 acid are invaluable for studying the environmental degradation pathways of pollutants. researchgate.net

Research on the anaerobic biodegradation of toluene, ethylbenzene, and xylene (BTEX) compounds in contaminated aquifers has utilized deuterated surrogates to monitor their transformation. researchgate.net For instance, the injection of deuterated toluene and o-xylene into contaminated groundwater allowed for the unequivocal demonstration of their in situ anaerobic transformation by detecting the formation of deuterated benzylsuccinic acid analogues. researchgate.net This approach provides direct evidence of microbial degradation pathways in the subsurface. researchgate.net Similarly, studies on the microbial degradation of p-toluic acid under anoxic conditions have employed its deuterated form to trace its breakdown. vulcanchem.comsigmaaldrich.com These studies are critical for developing bioremediation strategies for contaminated sites.

Compound Environment Key Finding
Deuterated Toluene & o-XyleneBTEX-Contaminated AquifersIn-situ formation of deuterated benzylsuccinic acid analogues, confirming anaerobic degradation. researchgate.net
p-Toluic Acid-d7Anoxic SedimentsUndergoes microbial degradation, highlighting its environmental fate. vulcanchem.comsigmaaldrich.com

This table presents findings from environmental degradation studies using deuterated toluic acid derivatives.

Tracing Environmental Fate of Aromatic Compounds

The environmental persistence and transformation of aromatic hydrocarbons, such as toluene and xylene isomers, are of significant concern due to their widespread use and potential toxicity. O-Toluic acid is a known metabolite in the degradation pathways of these compounds, making its deuterated form, O-Toluic-D7 acid, an important tool for environmental fate studies. ufz.de By introducing O-Toluic-D7 acid or a deuterated precursor into an environmental system, researchers can trace its movement, transformation, and ultimate fate.

In studies of contaminated aquifers and soils, identifying the metabolic byproducts of pollutants is key to understanding the natural attenuation processes. For instance, the presence of o-toluic acid in groundwater samples is an indicator of the anaerobic degradation of o-xylene. ufz.de The use of isotope-dilution mass spectrometry with deuterated standards, such as O-Toluic-D7 acid, enables the accurate measurement of these metabolites at trace levels in complex environmental matrices. oup.com

Research has shown that under various redox conditions, the degradation pathways of aromatic compounds can differ. The identification of specific metabolites helps to delineate these pathways. For example, in the photocatalytic oxidation of toluene, a common air pollutant, benzoic acid (a related aromatic acid) has been identified as a surface-adsorbed byproduct that can contribute to catalyst deactivation. researchgate.net While this study did not directly use O-Toluic-D7 acid, it highlights the importance of identifying acidic intermediates in the environmental transformation of aromatic pollutants. The application of deuterated tracers in similar systems would provide a clearer picture of the reaction kinetics and mechanisms.

Studies on Microbial Degradation Mechanisms

The bioremediation of environments contaminated with aromatic hydrocarbons relies on the metabolic activity of microorganisms. O-Toluic-D7 acid and its precursors are invaluable in studies aimed at unraveling the intricate pathways of microbial degradation. These studies often involve incubating microbial cultures with a deuterated substrate and analyzing the resulting metabolites.

A key application is in the study of anaerobic degradation of o-xylene. In one such study, researchers cultivated a sulfate-reducing bacterium, strain OX39, with a mixture of o-xylene and deuterated o-xylene (o-xylene-d10). uni-konstanz.deresearchgate.net Through gas chromatography-mass spectrometry (GC-MS) analysis of the culture supernatant, they were able to identify several deuterated metabolites. The detection of deuterated o-toluic acid confirmed that it is an intermediate in the anaerobic degradation pathway of o-xylene. uni-konstanz.deresearchgate.net

This research provided direct evidence for a degradation pathway initiated by the addition of fumarate (B1241708) to the methyl group of o-xylene, leading to the formation of (2-methylbenzyl)succinic acid, which is then further metabolized to o-toluic acid. uni-konstanz.deasm.org The use of the deuterated substrate was crucial in confirming this pathway and distinguishing the metabolites from any background compounds.

The following table summarizes the key deuterated metabolites identified in the study of anaerobic o-xylene degradation by strain OX39.

Precursor Compound Identified Deuterated Metabolite Significance
o-Xylene-d10Deuterated 2-MethylbenzylsuccinateConfirms the initial step of fumarate addition to the methyl group.
o-Xylene-d10Deuterated 2-Methylphenylitaconic acidAn intermediate in the degradation pathway following methylbenzylsuccinate.
o-Xylene-d10Deuterated o-Toluic acidA key downstream metabolite confirming the pathway from o-xylene.

Studies have also investigated the inhibitory effects of some aromatic compounds on the degradation of others. For example, the presence of toluene has been shown to inhibit the microbial degradation of o-xylene in some cases. nih.gov In such complex scenarios, the use of stable isotope-labeled compounds like O-Toluic-D7 acid can help to dissect the competitive interactions and metabolic fluxes within microbial communities.

Furthermore, research on methanogenic consortia has demonstrated the complete mineralization of toluene and o-xylene to carbon dioxide and methane. nih.gov While these studies did not explicitly use O-Toluic-D7 acid, they established o-toluic acid as an intermediate, paving the way for future investigations using deuterated tracers to refine the understanding of the carbon flow in these complex microbial food webs.

Computational and Theoretical Investigations

Quantum Chemical Studies on Deuterium (B1214612) Effects

Quantum chemical calculations are pivotal in elucidating the electronic and vibrational consequences of substituting hydrogen with deuterium. These studies reveal that deuteration, while not altering the fundamental electronic structure (the potential energy surface), does change the vibrational zero-point energy (ZPE) of the molecule. This change is the root cause of many isotopic effects.

One of the key areas of investigation is the effect of deuterium substitution on the acidity of carboxylic acids. Ab initio computations and Density Functional Theory (DFT) have been employed to study secondary deuterium isotope effects on the acidity of compounds like benzoic acid, a close structural analog of o-toluic acid. nih.gov These studies show that deuteration on the aromatic ring decreases the acidity of the carboxylic acid. nih.gov This phenomenon arises because the frequencies of certain isotope-sensitive vibrations, particularly C-H stretching modes, are lowered upon deprotonation. nih.gov The ZPE of the C-D bond is lower than that of the C-H bond, and this difference changes upon ionization, leading to a net effect on the equilibrium constant of deprotonation (pKa). nih.govresearchgate.net

Computational models have successfully predicted these trends, although they sometimes overestimate the magnitude of the isotope effect compared to experimental data. nih.gov The consistency between calculated vibrational frequencies and observed isotope effects provides strong evidence that the effect originates from changes in vibrational energy rather than through inductive electronic effects. nih.gov Path integral simulations combined with free-energy perturbation theory represent another advanced computational approach to determine nuclear quantum effects on acid-base equilibria. nih.gov

Calculated Isotope Effects on Acidity

Theoretical models demonstrate the influence of deuterium substitution on the acid dissociation constant (pKa). The data below illustrates the typical direction and nature of this effect as predicted by computational studies for aromatic acids.

Isotope EffectDescriptionPredicted Impact on pKaPrimary Physical Origin
Secondary Deuterium Isotope Effect (Ring Deuteration)Replacement of H with D on the aromatic ring of an acid like o-toluic acid.Slight increase in pKa (decrease in acidity). nih.govChanges in the zero-point energy (ZPE) of C-D vs. C-H vibrations upon deprotonation. nih.gov
Primary Deuterium Isotope Effect (Acidic Proton)Replacement of the carboxylic acid proton (O-H) with a deuteron (B1233211) (O-D).Significant increase in pKa (decrease in acidity). nih.govDifference in ZPE between the O-H and O-D bonds in the acid. nih.gov

Molecular Modeling of Isotopic Substitution on Reactivity

Molecular modeling is crucial for understanding how isotopic substitution affects reaction rates, a phenomenon known as the kinetic isotope effect (KIE). The replacement of hydrogen with deuterium often leads to a slower reaction rate if the C-H bond is broken or formed in the rate-determining step. researchgate.net This is known as a primary KIE and is a direct consequence of the lower zero-point energy of the C-D bond compared to the C-H bond. researchgate.net More energy is required to break the stronger effective bond in the deuterated compound, resulting in a higher activation energy barrier.

Computational approaches, such as combined quantum mechanics and molecular mechanics (QM/MM) potentials and path integral simulations, are used to model these effects and calculate KIEs with high accuracy. nih.gov These methods allow for the simulation of complex systems, such as enzyme-catalyzed reactions, and can elucidate the role of quantum tunneling, where a particle passes through an energy barrier rather than over it. nih.govmdpi.com The heavier mass of deuterium significantly reduces the probability of tunneling, which can lead to very large KIEs, providing a sensitive probe for this quantum mechanical phenomenon. nih.gov

Secondary KIEs, where the isotopically substituted bond is not broken in the reaction, can also be modeled. These effects are typically smaller and provide information about changes in the transition state structure or hybridization. researchgate.net For instance, molecular modeling of the reaction of p-toluic acid in specific environments has been used to understand reaction kinetics. pnas.org The principles are directly applicable to its ortho-isomer, O-Toluic-D7 acid, where deuteration of the methyl group and the aromatic ring would be expected to influence reactivity in reactions involving C-H activation.

Types of Kinetic Isotope Effects (KIEs)

Molecular modeling helps to predict and interpret how deuteration impacts reaction rates.

Type of KIEDescriptionTypical Magnitude (kH/kD)Information Gained from Modeling
Primary KIEThe isotopically substituted bond is broken or formed in the rate-determining step. researchgate.net2 - 10 (can be >50 if tunneling is significant) nih.govConfirms C-H bond cleavage in the slowest step; can quantify quantum tunneling contributions. mdpi.com
Secondary KIEThe isotopically substituted bond is not broken but is located at or near the reaction center. researchgate.net0.7 - 1.5Provides insights into changes in hybridization and the structure of the transition state. researchgate.net

Simulations of Spectroscopic Properties of Deuterated Analogs

Theoretical simulations are essential for interpreting the complex vibrational spectra (Infrared and Raman) of molecules and their deuterated analogs. Programs based on Density Functional Theory (DFT) can calculate the vibrational frequencies of molecules with high accuracy. researchgate.net For O-Toluic-D7 acid, such simulations would predict significant shifts in vibrational frequencies upon deuteration.

The most pronounced changes occur for the stretching and bending modes directly involving the substituted atoms. ajchem-a.com For example, the C-H stretching vibrations of the aromatic ring and methyl group, typically found in the 2900-3100 cm⁻¹ region, are replaced by C-D stretching vibrations at much lower frequencies (approximately 2100-2300 cm⁻¹). Similarly, if the carboxylic acid proton is replaced (forming an O-D group), the broad O-H stretching band around 3000 cm⁻¹ shifts to a lower frequency around 2200 cm⁻¹. researchgate.net These shifts are a direct result of the increased reduced mass of the oscillator when hydrogen is replaced by deuterium. ajchem-a.com

Computational studies on benzoic acid and its deuterated derivatives have successfully modeled these shifts. researchgate.netuj.edu.pl The simulations often include considerations for intermolecular interactions, such as the hydrogen-bonded dimer structure that carboxylic acids typically form in the solid state, as these interactions also influence vibrational frequencies. researchgate.netarxiv.org By comparing the simulated spectra of the deuterated and non-deuterated compounds with experimental results, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure and providing insight into intermolecular forces. ahievran.edu.tr

Simulated Vibrational Frequency Shifts Upon Deuteration

DFT calculations predict the vibrational frequencies of molecules. The table shows typical calculated frequency ranges for key bonds in a toluic acid structure versus its deuterated analog.

Vibrational ModeTypical Calculated Frequency Range (Non-Deuterated, cm⁻¹)Typical Calculated Frequency Range (Deuterated, cm⁻¹)Reason for Shift
Aromatic C-H Stretch~3050 - 3150Aromatic C-D Stretch: ~2250 - 2350Increased reduced mass of C-D bond. ajchem-a.com
Methyl C-H Stretch~2900 - 3000Methyl C-D Stretch: ~2100 - 2250Increased reduced mass of C-D bond. ajchem-a.com
Carboxyl O-H Stretch~3000 - 3500 (broad, hydrogen-bonded)Carboxyl O-D Stretch: ~2200 - 2600 (broad, deuterium-bonded) researchgate.netIncreased reduced mass of O-D bond. researchgate.net

Broader Research Implications and Future Directions

Role in Development of Deuterated Research Probes

O-Toluic-D7 acid is a key player in the development of deuterated research probes, which are instrumental in tracing and understanding complex chemical and biological processes. Its primary function is as a stable isotope-labeled tracer in a variety of studies.

Metabolic and Pharmacokinetic Tracing: In biological and medical research, O-Toluic-D7 acid is employed in metabolic studies to track the transformation of deuterium-labeled compounds within biological systems. It can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. chemrxiv.org For instance, as o-toluic acid is a known metabolite of compounds like o-xylene (B151617), the deuterated version can be introduced into a system to elucidate the specific enzymatic pathways involved in its metabolism. medchemexpress.com

Reaction Mechanism Elucidation: In chemistry, the compound serves as a tracer to unravel the intricate steps of chemical reactions. By substituting hydrogen with deuterium (B1214612), researchers can study the kinetic isotope effect (KIE), where the heavier deuterium isotope can lead to changes in reaction rates. unam.mx Observing these changes provides profound insights into which chemical bonds are broken or formed during a reaction's rate-determining step, helping to validate or disprove proposed mechanisms. wikipedia.org

Contributions to Methodological Advancements in Analytical Chemistry

The precision and accuracy of analytical chemistry methods, especially those involving mass spectrometry (MS), have been significantly enhanced by the use of stable isotope-labeled internal standards like O-Toluic-D7 acid.

An internal standard is a compound added to a sample in a known quantity to enable the quantification of an analyte. It is particularly crucial in MS to correct for variability introduced during complex sample preparation steps (like liquid-liquid extraction) and to account for instrumental fluctuations or matrix effects, where other components in a sample can suppress or enhance the analyte's signal. scioninstruments.com

Deuterated compounds are considered the gold standard for internal standards in mass spectrometry for several key reasons:

Chemical Similarity: O-Toluic-D7 acid is chemically almost identical to its non-deuterated counterpart, o-toluic acid. This means it behaves similarly during sample extraction, cleanup, and chromatography, ensuring that any loss of the analyte is mirrored by a proportional loss of the standard. oup.com

Mass Distinguishability: Despite its chemical similarity, its higher molecular weight (due to the seven deuterium atoms) allows it to be easily distinguished from the native analyte by the mass spectrometer. This avoids signal overlap while ensuring that both compounds are analyzed under identical conditions.

Improved Accuracy: By correcting for procedural and matrix-induced variations, O-Toluic-D7 acid enables highly precise and reliable quantification of the target analyte, even at trace levels in complex biological or environmental samples. oup.comchem960.com Its use is integral to method development and validation for quality control applications.

Emerging Applications in Materials Science Research

The application of deuterated compounds is a growing frontier in materials science, where isotopic substitution can probe or alter material properties. While O-Toluic-D7 acid is a small molecule, the principles demonstrated by its use are relevant to the broader field of deuterated materials, including polymers and functional organic materials. researchgate.netnju.edu.cn

A primary application is in conjunction with neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). ill.euaip.org Neutrons interact differently with hydrogen (¹H) and deuterium (²H) nuclei. nih.gov This difference, known as the scattering contrast, is a powerful tool for studying the structure and dynamics of materials. ill.eu

Polymer Science: In polymer science, selectively deuterating specific polymer chains or segments of a block copolymer allows researchers to "highlight" those parts of the structure in a neutron scattering experiment. aip.orgacs.org This has been instrumental in understanding polymer blend morphology, chain conformation, and the dynamics of polymer mixtures. aip.org Deuterated carboxylic acids can be valuable as precursors or components in the synthesis of such labeled polymers. acs.org

Novel Functional Materials: Deuteration is also being explored in the development of novel materials. For example, deuterated clathrate hydrates have been investigated as advanced moderator materials for producing very cold neutrons, which are used in a variety of sensitive physics experiments and scattering techniques. epj-conferences.org The unique properties of deuterated materials can be harnessed to create components with specific functions in advanced scientific instrumentation. stfc.ac.uk

Interdisciplinary Research Frontiers Involving Deuterated Carboxylic Acids

Research involving deuterated carboxylic acids, including O-Toluic-D7 acid, inherently bridges multiple scientific disciplines. chemrxiv.org The carboxylic acid group is one of the most common functional groups in organic molecules, including a vast number of pharmaceuticals and bioactive compounds, making its deuterated variants widely applicable. chemrxiv.org

Medicinal Chemistry and Drug Development: The "deuterium kinetic isotope effect" is being strategically used to improve the metabolic stability of drugs. wikipedia.org By replacing hydrogen with deuterium at a site on a drug molecule that is vulnerable to metabolic breakdown, the rate of metabolism can be slowed, potentially improving the drug's pharmacokinetic profile. The development of efficient methods for the late-stage deuteration of complex carboxylic acids is a key area of research to accelerate this process. chemrxiv.orgnju.edu.cnacs.org

Structural Biology and Biophysics: Deuterium labeling is essential for neutron scattering studies that probe the structure and dynamics of biological macromolecules like proteins and lipids. ill.eunih.gov By growing organisms in deuterated media, it is possible to produce fully or partially deuterated biomolecules. ill.eu This allows researchers to use techniques like neutron crystallography or SANS to gain unique insights into biological structures that are not achievable with other methods like X-ray crystallography. ill.eunih.gov

Advanced Organic Synthesis: The demand for precisely labeled compounds has spurred innovation in synthetic chemistry. New catalytic methods are being developed to enable the selective incorporation of deuterium into specific positions on a molecule, such as the late-stage deuteration of free carboxylic acids. chemrxiv.orgacs.org This research frontier combines catalysis, organic synthesis, and physical organic chemistry to create powerful new tools for science.

Data Tables

Table 1: Comparison of Physicochemical Properties

PropertyO-Toluic-D7 acido-Toluic acid
Synonyms 2-Methylbenzoic-d7 acid2-Methylbenzoic acid
CAS Number 207742-73-2 118-90-1 medchemexpress.com
Molecular Formula C₈HD₇O₂ C₈H₈O₂ medchemexpress.com
Molecular Weight 143.19 g/mol 136.15 g/mol

Table 2: Summary of Primary Research Applications

Application AreaSpecific Use of O-Toluic-D7 acidScientific Discipline
Analytical Chemistry Internal standard for quantitative mass spectrometryChemistry, Environmental Science
Biochemical Research Tracer for metabolic pathway analysis Biology, Biochemistry
Pharmacology Tool for pharmacokinetic (ADME) studies Medicine, Pharmacology
Chemical Synthesis Probe for studying reaction mechanisms (Kinetic Isotope Effect) Chemistry
Materials Science Component/model for developing deuterated materials for neutron scattering analysis aip.orgstfc.ac.ukMaterials Science, Physics

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing O-Toluic-D7 acid, and how is its isotopic purity validated?

  • Methodological Answer : Synthesis typically involves deuterium substitution at specific positions (e.g., methyl groups) via acid-catalyzed exchange or custom organic synthesis routes. Isotopic purity (≥98% D) is validated using nuclear magnetic resonance (NMR) spectroscopy, particularly 2^2H-NMR, and mass spectrometry (MS) to confirm deuterium incorporation . For example, 1^1H-NMR should show absence of proton signals in deuterated positions. Quantitative analysis via liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards ensures minimal isotopic dilution .

Q. Which analytical techniques are essential for characterizing O-Toluic-D7 acid’s physicochemical properties?

  • Methodological Answer : Key techniques include:

  • Melting Point : Differential scanning calorimetry (DSC) to confirm purity (e.g., 107–108°C for non-deuterated o-toluic acid) .
  • Spectroscopy : Fourier-transform infrared (FTIR) for functional group analysis (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) and UV-Vis for solubility studies.
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection to assess chemical stability under varying pH/temperature conditions .

Q. How is O-Toluic-D7 acid employed as an internal standard in quantitative mass spectrometry?

  • Methodological Answer : Its deuterated structure minimizes matrix effects in LC-MS/MS by providing near-identical retention times to non-deuterated analogs while allowing distinct mass-to-charge (m/z) separation. Researchers should:

  • Prepare calibration curves using serial dilutions of the deuterated standard.
  • Validate signal linearity (R2^2 > 0.99) and limit of detection (LOD) in biological matrices (e.g., plasma, urine) .

Advanced Research Questions

Q. What isotopic effects arise when O-Toluic-D7 acid is used in kinetic or metabolic studies?

  • Methodological Answer : Deuteration can alter reaction rates (kinetic isotope effects, KIEs) due to reduced zero-point energy in C-D bonds. For metabolic studies:

  • Use tracer experiments with 13^{13}C-labeled glucose to track incorporation into O-Toluic-D7 acid derivatives.
  • Compare half-lives (t1/2_{1/2}) of deuterated vs. non-deuterated analogs in in vitro hepatic microsomal assays .

Q. How can researchers resolve contradictions in experimental data involving O-Toluic-D7 acid (e.g., inconsistent chromatographic retention times)?

  • Methodological Answer : Contradictions may stem from solvent polarity, column aging, or deuterium exchange. Mitigation strategies:

  • Standardize mobile phase composition (e.g., acetonitrile:water ratios) and column temperature.
  • Use deuterium-depleted solvents to prevent back-exchange.
  • Validate methods via inter-laboratory reproducibility studies .

Q. What strategies optimize the detection of trace O-Toluic-D7 acid in complex biological matrices?

  • Methodological Answer : Enhance sensitivity via:

  • Derivatization : React with pentafluorobenzyl bromide to increase MS ionization efficiency.
  • Sample Cleanup : Solid-phase extraction (SPE) using C18 cartridges to remove interfering lipids/proteins.
  • Instrumentation : Employ high-resolution mass spectrometry (HRMS) with a resolving power >30,000 to distinguish isotopic clusters .

Q. How should researchers design experiments to study O-Toluic-D7 acid’s role in metabolic pathway modulation?

  • Methodological Answer :

  • Hypothesis Testing : Use CRISPR-edited cell lines to knock out enzymes (e.g., cytochrome P450) and assess metabolite accumulation.
  • Data Integration : Combine transcriptomic data (RNA-seq) with targeted metabolomics to map pathway interactions.
  • Controls : Include non-deuterated analogs and solvent-only controls to isolate isotope-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.